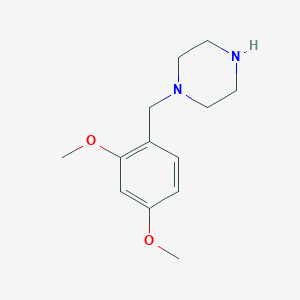
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a synthetic organic compound with potential applications in various fields due to its unique chemical structure. The compound combines elements of a thiadiazole, a pyran, and a chlorobenzoate moiety, making it an interesting subject for both chemical synthesis and application studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions starting from basic organic building blocks. Generally, the preparation includes:
Formation of the 1,3,4-thiadiazole ring: : This step typically involves the reaction of hydrazine derivatives with carbon disulfide or thiosemicarbazide under basic conditions.
Cyclopropanecarboxamide synthesis: : Cyclopropane derivatives are typically synthesized through cyclopropanation reactions using diazo compounds.
Condensation reactions: : The thiadiazole and cyclopropane derivatives are condensed with appropriate reagents to form the amido-thiadiazole intermediate.
Pyran ring construction: : This usually involves the use of catalytic amounts of acid or base to cyclize precursors into the pyran structure.
Final esterification: : The chlorobenzoate group is introduced via esterification using appropriate chlorobenzoic acid derivatives.
Industrial Production Methods
For large-scale production, these reactions are optimized for yield and purity. Techniques such as continuous flow reactors and advanced catalysis may be employed to ensure efficient production. Solvent choice, temperature control, and purification methods are crucial to industrial scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: : Primarily affecting the thiadiazole and pyran rings, leading to potential ring-opening or functional group transformations.
Reduction: : Can reduce specific functional groups, such as the amido or ester groups, altering the compound's properties.
Substitution: : The chlorine atom in the benzoate group is particularly reactive to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Common reagents include lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Employing nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reactions typically yield:
Oxidized derivatives of the thiadiazole and pyran structures.
Reduced forms of amido and ester functionalities.
Substituted benzoate products with new functional groups replacing chlorine.
Scientific Research Applications
Chemistry
Catalysis: : The compound's unique structure makes it a candidate for catalytic studies.
Material Science: : Potential for inclusion in polymers or materials due to its structural complexity.
Biology and Medicine
Pharmacology: : Investigated for potential drug development due to its multi-functional nature.
Biological Pathways: : Studied for its interaction with specific enzymes and receptors.
Industry
Agriculture: : Potential use as a pesticide or herbicide.
Chemical Manufacturing: : Intermediate in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : Interacts with specific proteins and enzymes, potentially inhibiting or activating their function.
Pathways: : Can influence biochemical pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,3,4-thiadiazole derivatives
Cyclopropanecarboxamido analogs
Pyran-based esters
Uniqueness
Structural Complexity: : Combines multiple functional groups not typically seen together.
Reactivity: : The presence of a reactive chlorine atom and multiple heteroatoms makes it highly versatile in synthetic applications.
There you have it! This compound is rich in its potential and the pathways it can open for various applications. Let's see where else we can go with this conversation.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMPJOXDZSHKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile](/img/structure/B2974278.png)


![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2974282.png)

![N-(4-isopropylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2974288.png)
![1,1,1-Trifluoro-3-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2974289.png)
![N-{[4-(benzyloxy)-3-methoxyphenyl]methyl}-2-chloro-N-methylacetamide](/img/structure/B2974290.png)

![N-(2H-1,3-benzodioxol-5-yl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide](/img/structure/B2974292.png)

![N-[2-(6-{[(pyridin-3-yl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2974295.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2974296.png)
![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(prop-2-en-1-yl)urea](/img/structure/B2974297.png)
